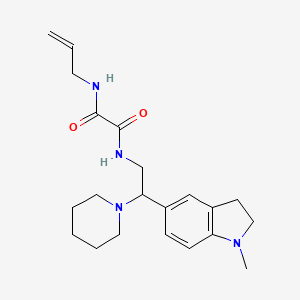

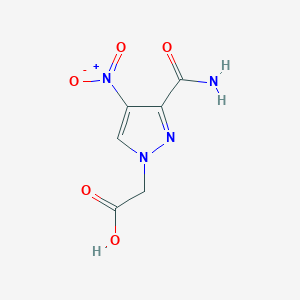

N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a related compound, N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide, was achieved through a nucleophilic addition-elimination reaction (AdNU-E) between N-allyloxalamic acid ethylester and tetrahydrofurylmethylamine . This suggests that a similar synthetic route could potentially be employed for N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, using appropriate starting materials and reaction conditions tailored to the indolinyl and piperidinyl substituents.

Molecular Structure Analysis

The molecular structure of N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide was likely elucidated using computational methods such as molecular docking, as well as ligand-based approaches . These techniques could also be applied to determine the molecular structure of N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, which would be crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The bromination of N-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline resulted in the formation of a five-membered oxazole ring and a second bromination at position 4 . This indicates that N-allyl compounds can undergo complex reactions involving ring formation and halogenation. By analogy, N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide may also participate in similar reactions, potentially leading to the formation of heterocyclic structures upon treatment with halogens.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide were not detailed in the provided papers. However, the compound was found to advance estrus in pigs by 11.3 days, indicating a significant biological activity . This suggests that N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide could also exhibit notable physical and chemical properties that may translate into biological efficacy, although specific studies would be required to confirm this.

Wissenschaftliche Forschungsanwendungen

Cyclization and Cleavage Studies :

- Dialkylpropyn-1-yl(allyl)(3-isopropenylpropyn-2-yl)ammonium bromides, which share structural similarities with the compound , undergo intramolecular cyclization and subsequent water-base cleavage, leading to various isomeric forms and a mixture of isomeric dialkyl-1,4-dimethyl- and 2,4-dimethylbenzyl-amines. This study showcases the complex chemical behavior and potential applications of such compounds in synthesizing new chemical entities (Chukhajian et al., 2008).

Novel Non-Peptide Antagonists :

- Similar chemical structures have been used to synthesize novel non-peptide CCR5 antagonists, indicating potential applications in therapeutic development for various diseases. These studies involve complex reactions and characterization techniques to develop and understand the properties of these novel compounds (Bi, 2014); (De-ju, 2014); (De-ju, 2015).

Merocyanine Dyes Synthesis :

- In the field of dyes and pigments, similar compounds have been utilized to synthesize merocyanine dyes. These dyes have shown high bactericidal activity against various bacteria, implying their potential application in bacterial control and other relevant fields (Abdel-Rahman & Khalil, 1978).

Nucleophilic Displacements Studies :

- Studies on N-allyl derivatives and their reactions with nucleophiles like piperidine have revealed intricate reaction mechanisms and kinetics. These findings are crucial for understanding the chemical behavior and potential applications of such compounds in various chemical synthesis processes (Katritzky et al., 1983).

Eigenschaften

IUPAC Name |

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2/c1-3-10-22-20(26)21(27)23-15-19(25-11-5-4-6-12-25)16-7-8-18-17(14-16)9-13-24(18)2/h3,7-8,14,19H,1,4-6,9-13,15H2,2H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCBAAOEVNAIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC=C)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)

![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)

![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)

![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)

![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)